molecular formula C15H15BrN2O5S B11118372 Methyl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11118372
M. Wt: 415.3 g/mol
InChI Key: HWNNJUFJXPNUSG-UHFFFAOYSA-N
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Description

METHYL 2-(5-BROMOFURAN-2-AMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(5-BROMOFURAN-2-AMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 5-bromofuran-2-carboxylic acid, dimethylamine, and 4-methylthiophene-3-carboxylic acid. The reactions could involve amide bond formation, esterification, and bromination under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiophene ring or the furan moiety.

    Reduction: Reduction reactions might target the carbonyl groups or the bromine atom.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or Grignard reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of thiophene and furan are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound might be explored for its potential as a drug candidate. Its structural features could interact with biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, such compounds might be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of METHYL 2-(5-BROMOFURAN-2-AMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, affecting various biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene or 2-bromothiophene.

    Furan Derivatives: Compounds like 2-furoic acid or 5-bromofuran-2-carboxylic acid.

Uniqueness

METHYL 2-(5-BROMOFURAN-2-AMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of furan, thiophene, and carbamoyl groups. This unique structure might confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C15H15BrN2O5S

Molecular Weight

415.3 g/mol

IUPAC Name

methyl 2-[(5-bromofuran-2-carbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C15H15BrN2O5S/c1-7-10(15(21)22-4)13(24-11(7)14(20)18(2)3)17-12(19)8-5-6-9(16)23-8/h5-6H,1-4H3,(H,17,19)

InChI Key

HWNNJUFJXPNUSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(O2)Br)C(=O)N(C)C

Origin of Product

United States

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